molecular formula C17H22O4P2 B14614419 Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester CAS No. 58263-57-3

Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester

Cat. No.: B14614419
CAS No.: 58263-57-3
M. Wt: 352.3 g/mol
InChI Key: DGYOOFNJZDQAOZ-UHFFFAOYSA-N
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Description

Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method includes the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of phosphonic acid derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The Michaelis-Arbuzov reaction is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

Mechanism of Action

The mechanism of action of phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . Additionally, its phosphonic acid group can form strong coordination bonds with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester is unique due to its diphenylphosphinyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acid derivatives. This uniqueness makes it valuable in specific applications where its particular reactivity and binding properties are advantageous .

Properties

CAS No.

58263-57-3

Molecular Formula

C17H22O4P2

Molecular Weight

352.3 g/mol

IUPAC Name

[diethoxyphosphorylmethyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C17H22O4P2/c1-3-20-23(19,21-4-2)15-22(18,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3

InChI Key

DGYOOFNJZDQAOZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)OCC

Origin of Product

United States

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